N-(4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-{[(4-BUTYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-BUTYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE typically involves the formation of the thiazole ring followed by the introduction of the benzamide and butylphenyl groups. One common method involves the reaction of 4-butylphenyl isothiocyanate with 2-aminothiazole in the presence of a base to form the thiazole ring. This intermediate is then reacted with benzoyl chloride to introduce the benzamide group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-BUTYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
N-(4-{[(4-BUTYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(4-BUTYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and protein synthesis . Additionally, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has similar structural features and exhibits antimicrobial and anticancer activities.
Indole Derivatives: Indole derivatives, such as indole-3-acetic acid, share some biological activities with thiazole derivatives, including antimicrobial and anticancer properties.
Thiazole Derivatives: Other thiazole derivatives, such as [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, also exhibit diverse biological activities.
Uniqueness
N-(4-{[(4-BUTYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the butylphenyl group enhances its hydrophobicity, which can improve its interaction with biological membranes. Additionally, the thiazole ring contributes to its stability and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C22H23N3O2S |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[4-[2-(4-butylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C22H23N3O2S/c1-2-3-7-16-10-12-18(13-11-16)23-20(26)14-19-15-28-22(24-19)25-21(27)17-8-5-4-6-9-17/h4-6,8-13,15H,2-3,7,14H2,1H3,(H,23,26)(H,24,25,27) |
InChI Key |
KYQKWNVWPRGTQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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